molecular formula C5H10ClN B1630652 1-Amino-3-cyclopentene hydrochloride CAS No. 91469-55-5

1-Amino-3-cyclopentene hydrochloride

Cat. No.: B1630652
CAS No.: 91469-55-5
M. Wt: 119.59 g/mol
InChI Key: UUABBBRHNAYHLO-UHFFFAOYSA-N
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Description

Contextualization within Cyclopentene (B43876) Chemistry and Amines

1-Amino-3-cyclopentene hydrochloride, as its name suggests, is a derivative of both cyclopentene and primary amines. The cyclopentene core is a five-membered carbocyclic ring containing a double bond, a structural motif found in numerous natural products and biologically active molecules. nih.gov The presence of the amine group introduces nucleophilic character and a site for further functionalization, making the compound a bifunctional building block. cymitquimica.com The hydrochloride salt form enhances the compound's stability and water solubility, facilitating its use in various reaction conditions. cymitquimica.com

The chemistry of cyclopentene and its derivatives is a rich and diverse field. The parent compound, cyclopentene, was first prepared in 1893 by Carl Gärtner from iodocyclopentane (B73287) and potassium hydroxide. wikipedia.org Since then, a vast array of synthetic methods has been developed to access functionalized cyclopentene rings, recognizing their importance as structural motifs in complex molecules. organic-chemistry.orgacs.org Amines, on the other hand, are fundamental organic compounds that play a crucial role in countless biological processes and are key components of many pharmaceuticals and agrochemicals. The combination of these two functionalities in this compound provides a unique platform for the synthesis of a wide range of complex target molecules.

Significance as a Versatile Chemical Intermediate and Building Block

The primary significance of this compound in advanced chemical research lies in its role as a versatile chemical intermediate and building block. cymitquimica.com Its structure allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry. caymanchem.com

One of the most notable applications of this compound is in the synthesis of carbocyclic nucleoside analogues. wikipedia.org These are modified nucleosides where the furanose sugar ring is replaced by a cyclopentane (B165970) or cyclopentene ring. wikipedia.org This structural modification imparts increased metabolic stability to the resulting drug molecules, as they are no longer susceptible to cleavage by glycosidic bond-hydrolyzing enzymes. wikipedia.org

A prominent example is the synthesis of Abacavir , an important anti-HIV medication. This compound serves as a key chiral building block in the asymmetric synthesis of the carbocyclic core of Abacavir. Similarly, it is an important intermediate in the synthesis of Bictegravir , a component of a modern anti-AIDS drug regimen. google.com The synthesis of these and other carbocyclic nucleosides often involves the coupling of the aminocyclopentene core with a heterocyclic base. wikipedia.org

Modern synthetic methods continue to be developed for the efficient production of functionalized cyclopentylamines, highlighting the ongoing importance of this structural class. These methods include photochemical cycloadditions and asymmetric cycloaddition reactions, which allow for the creation of complex and stereochemically defined cyclopentane derivatives. google.comgoogleapis.com

Historical Perspective on its Role in Organic Synthesis

While the parent cyclopentene was synthesized in 1893, the specific history of this compound is more closely tied to the development of medicinal chemistry in the latter half of the 20th century. wikipedia.org The rise of antiviral research, particularly in the context of the HIV/AIDS epidemic, spurred the demand for novel nucleoside analogues with improved therapeutic profiles.

The first synthesis of a racemic carbocyclic analogue of adenosine (B11128) was reported in 1966, marking a significant milestone in this area. wikipedia.org This pioneering work laid the foundation for the development of a wide range of carbocyclic nucleosides. The discovery of naturally occurring carbocyclic nucleosides with potent biological activity, such as aristeromycin (B1667592) and neplanocin A, further fueled research in this field. wikipedia.org

The utility of aminocyclopentene derivatives as key synthons became increasingly apparent as chemists sought efficient routes to these complex therapeutic agents. The development of methods to synthesize chiral cyclopentylamine (B150401) precursors, such as this compound, was crucial for the enantioselective synthesis of drugs like Abacavir, which was approved by the FDA in 1998. wikipedia.org The journey from the initial synthesis of simple cyclic compounds to the sophisticated, stereocontrolled synthesis of life-saving drugs underscores the pivotal role that versatile building blocks like this compound have played in the evolution of organic synthesis and medicinal chemistry.

Chemical Compound Information

Compound Name
This compound
Abacavir
Aristeromycin
Bictegravir
Cyclopentene
Iodocyclopentane
Neplanocin A

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₁₀ClN nih.gov
Molecular Weight 119.59 g/mol nih.gov
Physical Form Solid cymitquimica.com
CAS Number 91469-55-5 nih.gov
IUPAC Name cyclopent-3-en-1-amine;hydrochloride nih.gov

Synonyms for this compound

Synonym
3-Cyclopenten-1-amine, hydrochloride
Cyclopent-3-enamine hydrochloride
4-Aminocyclopentene hydrochloride
Cyclopent-3-enylamine hydrochloride

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopent-3-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9N.ClH/c6-5-3-1-2-4-5;/h1-2,5H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUABBBRHNAYHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373353
Record name Cyclopent-3-en-1-amine--hydrogen chloride (1/1)
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Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91469-55-5
Record name 3-Cyclopenten-1-amine, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name Cyclopent-3-en-1-amine--hydrogen chloride (1/1)
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Record name 1-Amino-3-cyclopentene hydrochloride
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Synthetic Methodologies and Advanced Preparative Strategies for 1 Amino 3 Cyclopentene Hydrochloride

Stereoselective Synthesis of Enantiomerically Pure Derivatives

Achieving enantiomeric purity in the synthesis of 1-Amino-3-cyclopentene derivatives is critical for their potential applications in pharmaceuticals and as chiral building blocks. Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolution.

Chiral Auxiliary Approaches in Asymmetric Synthesis

A well-established strategy to control stereochemistry is the temporary incorporation of a chiral auxiliary into the synthetic route. wikipedia.org This auxiliary directs the stereochemical course of a reaction and is subsequently removed. wikipedia.org

Oxazolidinones, often referred to as Evans' auxiliaries, are widely used for stereoselective reactions such as alkylations and aldol (B89426) reactions. wikipedia.orgresearchgate.net For instance, an N-acylated oxazolidinone derived from a cyclopentene (B43876) precursor can be deprotonated to form a chiral enolate. The subsequent alkylation reaction proceeds with high diastereoselectivity, as the bulky auxiliary group blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. wikipedia.org The auxiliary can then be cleaved to yield the enantiomerically enriched cyclopentene derivative. wikipedia.org

Pseudoephedrine and its analog, pseudoephenamine, also serve as practical chiral auxiliaries. nih.govharvard.edu They can be converted into amides, which then undergo highly diastereoselective alkylation reactions. harvard.edu Pseudoephenamine has shown particular advantages, including providing products with a higher propensity for crystallinity and enhancing diastereoselectivities in the formation of quaternary carbon centers. nih.govharvard.edu Both enantiomers of these auxiliaries are readily preparable, allowing access to either enantiomer of the target molecule. nih.gov

The general scheme for using a chiral auxiliary involves three stages:

Covalent attachment of the chiral auxiliary to the substrate.

Diastereoselective reaction, which introduces the desired stereocenter.

Removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.org

Organocatalytic and Metal-Catalyzed Asymmetric Transformations

In recent years, organocatalysis and metal catalysis have emerged as powerful tools for asymmetric synthesis, often providing more direct and atom-economical routes to chiral molecules. mdpi.comnih.gov

Organocatalytic approaches frequently utilize small, chiral organic molecules, such as proline or its derivatives (e.g., chiral secondary amines), to catalyze stereoselective reactions. mdpi.comnih.gov A key development is the asymmetric synthesis of cyclopentene-based amino acids through a cooperative catalytic approach combining a chiral secondary amine and an achiral Pd(0) complex. nih.govacs.org In this method, a reaction between a propargylated azlactone and an enal undergoes a spirocyclization, followed by an acidic opening of the azlactone ring to yield the desired amino acid derivative. nih.govacs.org This one-pot procedure can produce cyclopentene derivatives in good yields with excellent enantiomeric excess (ee). nih.govacs.org

Below is a table summarizing the effectiveness of different organocatalysts in a model reaction.

CatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee %)Yield (%)
Organocatalyst I3:196/9987
Organocatalyst II1.5:194/9785
Organocatalyst III2:185/9078
Organocatalyst IV1:150/5560
Data derived from a model spirocyclization reaction between propargylated azlactone and cinnamaldehyde. nih.gov Organocatalyst I is noted as 2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine.

Metal-catalyzed transformations, particularly those using palladium (Pd), are also prominent. nih.govacs.org These reactions often involve the formation of a chiral complex that facilitates the enantioselective transformation. The combination of a metal catalyst with a chiral ligand is a common strategy to induce asymmetry.

Enzymatic Resolution and Kinetic Resolution Methods

Enzymatic and kinetic resolution methods are effective for separating racemic mixtures of chiral compounds. These techniques rely on the differential reaction rates of the two enantiomers with a chiral catalyst or enzyme.

Enzymatic Kinetic Resolution (EKR) utilizes enzymes, such as lipases, which can selectively acylate or hydrolyze one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. researchgate.net For example, a racemic mixture of a hydroxylated cyclopentenone, a precursor to the amino derivative, can be subjected to EKR. A lipase (B570770) can selectively acylate one enantiomer (e.g., the R-enantiomer), producing an ester and leaving the unreacted S-enantiomer in high enantiomeric purity. researchgate.net The separated products can then be carried forward to synthesize the corresponding enantiopure amino-cyclopentene derivatives.

Kinetic resolution can also be achieved using non-enzymatic chiral catalysts. An example is the Ag(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with racemic cyclopentene-1,3-diones. nih.gov The chiral silver catalyst reacts preferentially with one enantiomer of the dione, resulting in the formation of a chiral product and leaving the unreacted starting material enriched in the other enantiomer. nih.gov This method has shown high resolution efficiency, providing access to valuable chiral cyclopentene intermediates. nih.gov

Multistep Synthetic Protocols and Optimization

The synthesis of 1-Amino-3-cyclopentene hydrochloride and its analogs often requires multistep sequences. researchgate.net A common starting material is cyclopentadiene (B3395910), which can undergo a cycloaddition reaction to introduce initial functionality and stereochemistry. google.com

A representative synthetic route might involve:

Asymmetric Cycloaddition: Reaction of cyclopentadiene with a chiral N-acyl hydroxylamine (B1172632) compound to construct the initial chiral centers on the cyclopentene ring. google.com

Reduction: The resulting adduct can be reduced, for example, through hydrogenation using a catalyst like Palladium on carbon (Pd/C), to saturate a specific double bond if necessary or to modify functional groups. google.com

Functional Group Interconversion: The amine functionality can be introduced from a hydroxyl group, which might be present in the initial adduct or installed later. This can be achieved via mesylation followed by nucleophilic substitution with an azide (B81097) source and subsequent reduction. google.com

Deprotection and Salt Formation: Final steps typically involve the removal of any protecting groups and treatment with hydrochloric acid to form the stable hydrochloride salt. nih.govacs.org

Green Chemistry Principles in Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. Key principles include waste prevention, maximizing atom economy, and using less hazardous chemicals. skpharmteco.comresearchgate.net

Waste Prevention: Designing synthetic routes that generate minimal waste is a primary goal. researchgate.net This can be achieved through one-pot syntheses and catalytic reactions, which reduce the number of isolation and purification steps. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net Cycloaddition and rearrangement reactions are often highly atom-economical.

Use of Safer Solvents and Auxiliaries: The choice of solvents is critical, as they often constitute the largest component of waste in a chemical process. skpharmteco.com Efforts are made to replace hazardous solvents like dichloromethane (B109758) or DMF with greener alternatives such as ethyl acetate, ethanol, or even water. skpharmteco.comnih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. researchgate.net Organocatalysts and metal catalysts are used in small amounts and can often be recycled and reused, minimizing waste. nih.gov

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided, as such steps generate additional waste. nih.gov The development of chemoselective reagents that can react with one functional group in the presence of others helps to eliminate the need for protection-deprotection sequences.

Scale-Up Considerations and Industrial Synthesis Routes

Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges that must be addressed to ensure the process is safe, efficient, and economically viable.

Key Considerations for Scale-Up:

Cost and Availability of Raw Materials: Reagents that are feasible for small-scale synthesis may be prohibitively expensive for large-scale production. google.com Routes starting from inexpensive, readily available feedstocks like cyclopentadiene are often preferred. google.com

Process Safety: Thermochemistry must be investigated to identify and control potentially hazardous exothermic reactions. researchgate.net

Reaction Conditions: Extreme temperatures or pressures that are manageable in the lab can be difficult and costly to implement on an industrial scale. Reactions that proceed under mild conditions are highly desirable.

Catalyst Efficiency and Cost: For catalytic processes, the cost, stability, and recyclability of the catalyst are critical. The turnover number (TON) and turnover frequency (TOF) of the catalyst must be high to be economically feasible.

Purification: Chromatography is often used for purification in the lab but is generally not practical for large-scale industrial production. Crystallization, distillation, and extraction are preferred methods. Therefore, developing syntheses that yield products with high purity, particularly crystalline solids, is a significant advantage. nih.govharvard.edu

A successful scale-up was demonstrated for an organocatalytic synthesis of a cyclopentene derivative, where a molar-scale reaction was performed, yielding the product in good quantity without a significant loss of enantioselectivity. acs.org This demonstrates the potential of modern catalytic methods for industrial application.

Chemical Reactivity and Transformation Mechanisms of 1 Amino 3 Cyclopentene Hydrochloride

Nucleophilic Reactivity of the Amine Grouplibretexts.org

The primary amine group in 1-amino-3-cyclopentene is a key center for nucleophilic reactions. The lone pair of electrons on the nitrogen atom allows it to attack various electrophilic species. msu.edu The hydrochloride salt form means that the amine is protonated; therefore, a base is typically required to liberate the free amine for it to act as a nucleophile.

Acylation Reactions

The free amine of 1-amino-3-cyclopentene readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction results in the formation of an amide. The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. For instance, the reaction with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. msu.edu

A general scheme for the acylation of 1-amino-3-cyclopentene is presented below:

Reactants: 1-Amino-3-cyclopentene, Acyl Chloride (R-COCl)

Product: N-acyl-3-cyclopenten-1-amine

Byproduct: Hydrochloric acid (neutralized by base)

ReagentProduct ClassReaction Conditions
Acyl Chlorides (e.g., Benzoyl chloride)AmidesBase (e.g., triethylamine, pyridine), Aprotic solvent
Acid Anhydrides (e.g., Acetic anhydride)AmidesBase or neat

Alkylation Reactions

Alkylation of the amine group can be achieved using alkyl halides. However, the direct alkylation of primary amines can be difficult to control, often leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, because the product amine is also a nucleophile. msu.edu To achieve mono-alkylation, indirect methods such as reductive amination are often preferred.

Imine and Enamine Formation

Primary amines, like 1-amino-3-cyclopentene, react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This condensation reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. libretexts.org The reaction is reversible and can be driven to completion by removing the water formed. masterorganicchemistry.comyoutube.com

The general mechanism for imine formation involves: libretexts.org

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a neutral carbinolamine.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation to yield the final imine.

This reactivity is a cornerstone for processes like reductive amination, where the intermediate imine is reduced in situ to form a secondary amine. youtube.com

Electrophilic Reactivity of the Cyclopentene (B43876) Moiety

The carbon-carbon double bond in the cyclopentene ring is susceptible to attack by electrophiles, enabling a variety of addition and cycloaddition reactions.

Cycloaddition Reactions (e.g., Diels-Alder)wikipedia.org

The double bond of the cyclopentene ring can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orglibretexts.org In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. masterorganicchemistry.comyoutube.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, although 1-amino-3-cyclopentene itself can react with electron-rich dienes. libretexts.org

The stereochemistry of the resulting bicyclic product is often controlled by the facial selectivity of the cycloaddition, which can be influenced by the existing stereocenter of the amino group, especially when it is protected with a bulky group. researchgate.net For example, cycloadditions may occur preferentially on the face opposite to the bulky substituent. researchgate.net

The cyclopentene moiety can also participate in other types of cycloadditions, such as [3+2] cycloadditions. For instance, a photochemical intermolecular formal [3+2] cycloaddition between cyclopropylimines and substituted alkenes can generate aminocyclopentane derivatives. nih.govchemrxiv.org Another example is the 1,3-dipolar cycloaddition, which involves a 1,3-dipole reacting with a dipolarophile (the alkene) to form a five-membered ring. nih.govyoutube.com

Reaction TypeReactant PartnerProduct Type
[4+2] Diels-AlderConjugated DieneBicyclic cyclohexene (B86901) derivative
[3+2] Cycloaddition1,3-DipoleBicyclic five-membered ring derivative

Addition Reactions to the Double Bond

The alkene double bond undergoes various addition reactions. Strong Brønsted acids (e.g., HBr, HCl) can add across the double bond. msu.edu These reactions typically proceed through a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon that already has more hydrogen atoms, and the halide adds to the more substituted carbon, which would be the carbon bearing the amino group. However, rearrangements of the carbocation intermediate can sometimes lead to unexpected products. msu.edu

Halogens (e.g., Br₂, Cl₂) and hypohalous acids (HOX) also add across the double bond. The addition of halogens typically results in a trans-dihalo-substituted cyclopentane (B165970) via a cyclic halonium ion intermediate.

Oxidation and Reduction Pathways

The reactivity of 1-Amino-3-cyclopentene hydrochloride in oxidation and reduction reactions is primarily dictated by the presence of the allylic amine functionality and the carbon-carbon double bond within the cyclopentene ring. These features allow for a range of transformations under various reaction conditions.

Oxidation:

The oxidation of 1-Amino-3-cyclopentene can be directed to either the nitrogen atom or the double bond, depending on the oxidant and reaction conditions.

N-Oxidation: The primary amine is susceptible to oxidation to form hydroxylamines, nitroso, or nitro compounds. However, these reactions are often less selective and can lead to complex mixtures.

Epoxidation: The double bond can be epoxidized to form the corresponding epoxide. The stereochemistry of this reaction can be influenced by the amino group. In related systems, such as 3-(N,N-dibenzylamino)cycloalk-1-enes, oxidation with m-chloroperoxybenzoic acid (m-CPBA) in the presence of a strong acid like trichloroacetic acid leads to the formation of a syn-epoxide with high diastereoselectivity (>99:1 dr) for a five-membered ring. wikipedia.org This directing effect is attributed to the formation of an ammonium salt in situ, which then directs the oxidant to the same face of the ring.

Wacker-Type Oxidation: Palladium-catalyzed oxidation, such as the Wacker-type oxidation, can be employed to oxidize the double bond. In studies on protected allylic amines, a [Pd(Quinox)]–TBHP catalyst system has been shown to selectively produce the methyl ketone. organic-chemistry.org This suggests that if the amino group of 1-Amino-3-cyclopentene were appropriately protected, similar transformations could be achieved.

Allylic Oxidation: The allylic positions of the cyclopentene ring are also susceptible to oxidation, which can lead to the formation of enones or allylic alcohols. Reagents like selenium dioxide are known to effect such transformations. lscollege.ac.in

Reduction:

Reduction of this compound can target the double bond, leading to the formation of aminocyclopentane.

Catalytic Hydrogenation: The most common method for the reduction of the double bond is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This typically results in the syn-addition of hydrogen to the double bond.

Transfer Hydrogenation: Alternatively, transfer hydrogenation using a hydrogen donor like formic acid or isopropanol (B130326) in the presence of a suitable catalyst can also achieve the reduction of the double bond. rsc.org

Diimide Reduction: Diimide (N₂H₂), generated in situ from reagents like hydrazine (B178648) and an oxidizing agent, can also be used for the selective reduction of the double bond without affecting other functional groups.

Reaction TypeReagent/CatalystProduct TypeReference
Directed Epoxidationm-CPBA, Cl₃CCO₂Hsyn-Epoxide wikipedia.org
Wacker-Type Oxidation[Pd(Quinox)]–TBHPMethyl Ketone (with protected amine) organic-chemistry.org
Allylic OxidationSelenium DioxideEnone / Allylic Alcohol lscollege.ac.in
Catalytic HydrogenationPd/C, H₂Aminocyclopentane
Transfer HydrogenationFormic Acid, CatalystAminocyclopentane rsc.org

Rearrangement Reactions and Isomerization

The structure of 1-Amino-3-cyclopentene allows for several potential rearrangement and isomerization reactions, primarily involving the allylic system.

Allylic Rearrangement: The allylic amine functionality can undergo acs.orgacs.org-sigmatropic rearrangements. A well-known example is the Overman rearrangement, which converts allylic alcohols into allylic amines via an intermediate trichloroacetimidate. organic-chemistry.org While this is a synthetic route to allylic amines, the reverse, or a similar rearrangement of a derivative of 1-Amino-3-cyclopentene, could potentially occur under thermal or catalytic conditions, leading to an isomeric amine. Such rearrangements proceed through a chair-like transition state. organic-chemistry.org

Isomerization to 1-Amino-2-cyclopentene: The double bond in 1-Amino-3-cyclopentene can potentially migrate to the C2-C3 position to form the thermodynamically more stable conjugated enamine, 1-Amino-2-cyclopentene. This isomerization can be catalyzed by acids or bases. The driving force for this isomerization is the formation of a conjugated system between the double bond and the lone pair of the nitrogen atom.

Vinylcyclopropane-Cyclopentene Rearrangement: While not directly applicable to 1-Amino-3-cyclopentene itself, derivatives could potentially undergo rearrangements. For instance, vinylcyclopropane (B126155) rearrangements can lead to cyclopentene systems. acs.org

Rearrangement/IsomerizationDriving Force/ConditionsProductReference
Allylic RearrangementThermal or CatalyticIsomeric Allylic Amine organic-chemistry.org
Double Bond IsomerizationAcid or Base Catalysis1-Amino-2-cyclopentene
Vinylcyclopropane RearrangementThermalSubstituted Cyclopentene acs.org

Reaction Mechanisms in Complex Chemical Environments

In more complex chemical environments, the reactivity of this compound is influenced by the interplay of its functional groups and the surrounding reagents.

Photochemical Reactions: Under UV irradiation, this compound has been used to modify nanocrystalline diamond (NCD) films. organic-chemistry.org This suggests that the molecule can undergo photochemical reactions, likely involving the generation of radical intermediates from the amine or the double bond, leading to covalent attachment to the surface. Photochemical reactions of related aminocyclopentane derivatives can proceed through N-centered radicals to form complex polycyclic structures. acs.orggoogle.com

Reactions with Electrophiles: The amino group is a primary site for reaction with electrophiles. For example, it reacts with phenyl thiochloroformate in the presence of a base to form the corresponding thiocarbamate. wikipedia.org The double bond can also react with electrophiles, leading to addition products. The regioselectivity of such additions would be influenced by the electronic effects of the amino group.

Reactions with Nucleophiles: As an allylic amine, derivatives of 1-Amino-3-cyclopentene can undergo nucleophilic substitution reactions. These can proceed through either an S_N2 or an S_N2' mechanism, where the nucleophile attacks at the carbon bearing the leaving group or at the double bond, respectively, leading to an allylic shift. nih.gov

Multicomponent Reactions: The amine functionality can participate in multicomponent reactions, such as the Ugi or Passerini reactions, after appropriate derivatization. These reactions allow for the rapid construction of complex molecules from simple starting materials.

Chemo-, Regio-, and Stereoselectivity in Reactions

The presence of both a nucleophilic amino group and a reactive double bond in this compound presents challenges and opportunities for selective transformations.

Chemoselectivity: In reactions with reagents that can react with both the amine and the double bond, chemoselectivity is a key issue. For instance, in an electrophilic addition to the double bond, protection of the amino group may be necessary to prevent its reaction. Conversely, reactions targeting the amine, such as acylation, are generally highly chemoselective.

Regioselectivity: In reactions involving the double bond, such as electrophilic addition or allylic substitution, two regioisomers can potentially be formed. The regioselectivity is governed by the stability of the intermediate carbocation or the steric and electronic properties of the substrate and reagents. For example, in allylic substitutions, the S_N2' pathway can compete with the direct S_N2 pathway. nih.gov

Stereoselectivity: The stereochemical outcome of reactions on the cyclopentene ring is of significant interest.

Diastereoselectivity: As mentioned in the oxidation section, the amino group can act as a directing group to control the diastereoselectivity of reactions like epoxidation. wikipedia.org This is a form of substrate-controlled stereoselection.

Enantioselectivity: For the synthesis of enantiomerically pure derivatives, asymmetric catalysis can be employed. For example, the enantioselective synthesis of cyclopentene-based amino acids has been achieved through organocatalytic methods.

Selectivity TypeControlling FactorsExample ReactionReference
ChemoselectivityProtecting groups, reagent typeAcylation of the amine vs. addition to the double bond
RegioselectivityReaction mechanism (S_N2 vs. S_N2'), electronic effectsNucleophilic substitution on allylic derivatives nih.gov
DiastereoselectivitySubstrate-directing groupsAmmonium-directed epoxidation wikipedia.org
EnantioselectivityChiral catalystsAsymmetric synthesis of cyclopentene amino acids

Applications of 1 Amino 3 Cyclopentene Hydrochloride As a Building Block in Complex Molecular Architectures

Precursor in Medicinal Chemistry

The unique conformational constraints and functional group presentation of the cyclopentene (B43876) ring system make 1-amino-3-cyclopentene hydrochloride and its derivatives highly sought-after precursors in the design of therapeutic agents. This scaffold allows for the precise spatial arrangement of pharmacophoric features, enabling targeted interactions with biological macromolecules.

Carbocyclic nucleoside analogues are a critical class of therapeutic agents, particularly as antiviral and antitumor drugs. bohrium.com Unlike natural nucleosides, they feature a carbocyclic ring in place of the furanose sugar, a modification that imparts resistance to enzymatic degradation by phosphorylases. bohrium.comnih.gov this compound is a key building block for these molecules, providing the core carbocyclic structure onto which a heterocyclic base can be constructed.

Two primary strategies are employed for this synthesis:

Convergent Synthesis: This approach involves the direct coupling of the cyclopentenylamine scaffold with a pre-formed heterocyclic base.

Linear Synthesis: In this method, the heterocycle is built step-by-step from the amine group present on the cyclopentene ring. bohrium.com

A notable example is the synthesis of Cyclopentenylcytosine (CPE-C), a pyrimidine (B1678525) analogue of the naturally occurring carbocyclic nucleoside neplanocin A. nih.gov Synthesized from an optically active cyclopentenylamine derivative, CPE-C has demonstrated significant antitumor activity against various leukemia and solid tumor models, including those resistant to other chemotherapies. nih.gov Furthermore, it exhibits potent in vitro activity against a broad spectrum of DNA and RNA viruses, such as Herpes Simplex Virus (HSV), cytomegalovirus, and influenza virus. nih.gov Similarly, cyclopentenyl nucleosides derived from this scaffold have shown potent activity against orthopox viruses, including smallpox and monkeypox. nih.gov The antiviral effect of some neplanocin A analogues is attributed to their ability to inhibit S-adenosylhomocysteine (AdoHcy) hydrolase, an enzyme crucial for viral mRNA maturation. nih.gov

Research has also focused on the synthesis of unnatural five-membered ring heterocyclic carbocyclic nucleosides. For instance, a 1,2,3-triazole analogue synthesized from a chiral cyclopentenol (B8032323) derivative showed potent activity against the vaccinia virus and moderate activity against the SARS coronavirus. nih.gov

AnalogueTargetReported ActivityReference
Cyclopentenylcytosine (CPE-C)L1210 Leukemia, Human Lung (A549) & Mammary (MX-1) Tumor XenograftsSignificant in vivo antitumor activity nih.gov
Cyclopentenylcytosine (CPE-C)HSV-1, HSV-2, Vaccinia, Cytomegalovirus, Varicella-zosterPotent in vitro antiviral activity nih.gov
Neplanocin A Analogue (Adenine)Smallpox, Cowpox, Monkeypox, VacciniaPotent anti-orthopox virus activity nih.gov
1,2,3-Triazole Analogue (17c)Vaccinia Virus, SARS-CoVPotent (EC50 0.4 µM) and moderate (EC50 47 µM) antiviral activity, respectively nih.gov

The conformationally restricted nature of the cyclopentene ring is ideal for designing enzyme inhibitors that can fit into specific binding pockets.

GABA Aminotransferase Inactivators: Gamma-aminobutyric acid aminotransferase (GABA-AT) is a key enzyme that degrades the inhibitory neurotransmitter GABA. nih.govacs.org Inhibiting this enzyme increases GABA levels in the brain, a therapeutic strategy for treating epilepsy and addiction. nih.govacs.org Cyclopentane-based structures have proven to be highly effective scaffolds for GABA-AT inactivators. For example, (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115) was found to be 186-187 times more efficient at inactivating GABA-AT than the approved drug vigabatrin. acs.orggoogle.com

The introduction of a double bond into the cyclopentane (B165970) ring, as seen in derivatives of 1-amino-3-cyclopentene, can significantly enhance inactivation efficiency. nih.govnih.gov This modification increases the acidity of the α-proton, facilitating the enamine-based inactivation mechanism, which involves covalent modification of the enzyme's pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. nih.govnih.gov A cyclopentene derivative, (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid, showed a 23-fold improvement in inactivation efficiency against GABA-AT compared to its saturated counterpart. nih.gov

Kinase Inhibitors: Kinases are a major class of drug targets, particularly in oncology. ed.ac.uk While direct use of this compound in approved kinase inhibitors is not prominent, the cyclopentyl moiety is a recognized feature in kinase inhibitor design. For instance, a series of compounds based on a 2-cyclopentyloxyanisole scaffold were synthesized and evaluated for their antitumor activity and enzyme inhibition. nih.gov Several of these derivatives showed potent inhibitory activity against COX-2, PDE4B, and TNF-α. nih.gov The cyclopentyl group often occupies a hydrophobic pocket within the kinase active site, contributing to binding affinity. The functional handles on this compound provide opportunities to build out from this core to interact with other regions of the ATP-binding site, leading to potent and selective inhibitors. nih.gov

Inhibitor ClassScaffold TypeTarget EnzymeSignificanceReference
GABA-AT InactivatorDifluoromethylenyl-cyclopentanoic acid (CPP-115)GABA Aminotransferase (GABA-AT)187 times more potent than vigabatrin. acs.org
GABA-AT InactivatorAmino-fluorocyclopentene-carboxylic acidGABA Aminotransferase (GABA-AT)23-fold increased inactivation efficiency over saturated analogue. nih.gov
Antitumor Agent2-cyclopentyloxyanisoleCOX-2, PDE4B, TNF-αPotent inhibition of inflammatory and cancer-related enzymes. nih.gov

Unnatural amino acids are crucial components in medicinal chemistry, used to create peptides with enhanced stability, potency, and specific secondary structures. bioascent.comnih.gov Conformationally restricted amino acids are particularly valuable as they limit the flexibility of the peptide backbone, guiding it to adopt a desired conformation for receptor binding. nih.gov

The rigid cyclopentene ring of this compound makes it an excellent starting point for synthesizing constrained amino acids. researchgate.netcapes.gov.br By incorporating this scaffold into a peptide chain, chemists can induce the formation of specific structures like β-turns and β-sheets. capes.gov.br These motifs are critical for many protein-protein interactions. The synthesis of such constrained amino acids often involves leveraging the existing amine and alkene functionalities for further chemical elaboration. rsc.org The development of novel methods for synthesizing unnatural amino acids, including those with cyclic side chains, is an active area of research aimed at expanding the toolbox for drug discovery. bioascent.com

The principles of molecular recognition and supramolecular chemistry involve the design of host molecules (artificial receptors) that can selectively bind to specific guest molecules. The well-defined three-dimensional structure and functional group placement of this compound make it an attractive scaffold for constructing such receptors. The cyclopentene backbone can serve as a rigid platform, orienting functional groups (derived from the amine or added to the double bond) in a precise spatial arrangement to create a binding cavity complementary to a target guest. While specific examples utilizing this exact compound are not widely documented in top-tier literature, its structural characteristics are analogous to other building blocks used in the field of supramolecular chemistry. nih.gov

Role in the Synthesis of Natural Product Analogues

This compound is a valuable chiral pool starting material for the synthesis of analogues of complex natural products. Its utility is most prominent in the synthesis of carbocyclic nucleoside analogues that mimic naturally occurring antibiotics like neplanocin A. nih.govnih.govacs.org The synthesis of psicoplanocin A, a carbocyclic analogue of psicofuranine, was achieved using a cyclopentene-based strategy. acs.org The goal of such syntheses is often to create molecules that retain the biological activity of the parent natural product but have improved properties, such as enhanced stability. acs.org

Beyond nucleosides, cyclopentane and cyclopentene rings are core structures in a wide variety of natural products. Synthetic strategies used to build complex molecules containing these rings, such as intramolecular cyclization reactions, are well-established. rsc.org The pre-formed, functionalized ring of this compound offers a strategic advantage, simplifying the retrosynthetic analysis and reducing the number of steps required to access complex target analogues.

Advanced Materials Science Applications (e.g., Polymer Materials)

The application of this compound extends beyond medicine into the realm of materials science. The cyclopentene moiety can participate in polymerization reactions. The polymerization of cyclopentene and its derivatives can proceed through two main pathways:

Ring-Opening Metathesis Polymerization (ROMP): This method uses specific catalysts to open the cyclopentene ring, yielding linear polymers with double bonds in the backbone (polypentenamers). researchgate.netrsc.org These unsaturated polymers can be further functionalized.

Double Bond Opening: Cationic catalysts can polymerize cyclopentene by opening the double bond, resulting in a polymer with enchained cyclopentane rings. researchgate.net

The presence of the amino group on this compound makes it a functional monomer. This amine can impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or the ability to coordinate with metals. Furthermore, the amine group serves as a handle for post-polymerization modification, allowing for the attachment of other functional units and the creation of advanced, tailor-made polymer materials.

Ligand Design in Catalysis

This compound serves as a valuable chiral building block for the synthesis of novel ligands used in asymmetric catalysis. The inherent stereochemistry and functionality of the cyclopentene ring, combined with the reactive amino group, provide a versatile platform for creating ligands that can effectively control the stereochemical outcome of metal-catalyzed reactions. The design of these ligands often focuses on introducing phosphorus, nitrogen, or other coordinating atoms to create bidentate or polydentate ligands capable of forming stable complexes with transition metals.

The synthesis of such ligands often begins with the modification of the amino group. For instance, the primary amine can be converted into a secondary or tertiary amine, an amide, or an imine, allowing for the introduction of other coordinating moieties. The double bond in the cyclopentene ring also offers a site for further functionalization, enabling the synthesis of a diverse range of ligand architectures.

Chiral ligands derived from aminocyclopentene frameworks are particularly sought after for enantioselective catalysis. The development of chiral P,N-ligands, for example, is a significant area of research in catalysis. nih.govnih.gov While direct examples detailing the use of this compound are not extensively documented in the provided results, the principles of using cyclic amines for creating P,N-ligands can be applied. For instance, reaction of the amino group with a chlorophosphine could yield a P,N-ligand. The resulting metal complexes, for example with rhodium or ruthenium, could be active in catalytic processes such as asymmetric hydrogenation, transfer hydrogenation, and hydrosilylation. nih.govenamine.net

The performance of catalysts incorporating ligands is highly dependent on the ligand's steric and electronic properties. The cyclopentene backbone of this compound introduces a specific conformational rigidity and steric bulk around the metal center, which can influence the enantioselectivity of the catalyzed reaction.

Researchers have successfully synthesized various chiral cyclopentene-based molecules for use in catalysis. For example, chiral cyclopentenones are recognized as important precursors in the asymmetric synthesis of various target molecules. acs.org Similarly, cyclopentene-based amino acids with quaternary carbon centers have been prepared through asymmetric synthesis, highlighting the utility of the cyclopentene scaffold in creating stereochemically complex molecules. acs.org These examples underscore the potential of this compound as a precursor for ligands that can induce high levels of stereocontrol.

The following table outlines potential catalytic applications for ligands derived from this compound, based on the applications of structurally related chiral ligands.

Potential Catalytic Application Metal Catalyst Type of Reaction Potential Stereochemical Outcome
Asymmetric HydrogenationRhodium, Ruthenium, IridiumReduction of C=C and C=O bondsHigh enantioselectivity
Asymmetric HydrosilylationRhodiumReduction of ketonesEnantioenriched alcohols
Asymmetric HydroformylationRhodiumConversion of alkenes to aldehydesChiral aldehydes
Nitrile HydrationRutheniumConversion of nitriles to amidesHigh product yield

The development of double-activation catalysis, where two catalysts work synergistically, represents another avenue where ligands derived from this compound could be impactful. acs.orgacs.org The ability to fine-tune the ligand structure would be crucial in optimizing the cooperative effects between the catalysts.

Computational and Theoretical Studies on 1 Amino 3 Cyclopentene Hydrochloride

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the reactivity of a molecule. For 1-Amino-3-cyclopentene hydrochloride, these calculations could map the electron distribution to identify sites susceptible to nucleophilic or electrophilic attack.

Key reactivity descriptors that would be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions would indicate the molecule's ability to donate or accept electrons. A higher HOMO energy suggests greater nucleophilicity, likely centered on the amine group, while a lower LUMO energy points to electrophilic character, potentially at the double bond.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the amine group would be expected to be a region of negative potential, and the acidic proton of the hydrochloride salt a region of high positive potential.

Fukui Functions: These functions would provide a more quantitative measure of the reactivity at specific atomic sites, predicting the most likely locations for electrophilic, nucleophilic, and radical attack.

General studies on cyclic amines show that their reactivity is governed by the lone pair of electrons on the nitrogen atom. acs.org Quantum chemical studies on a series of amines have correlated ground state properties like orbital energies and net atomic charges with their relative nucleophilicity. nih.gov

Table 1: Hypothetical Reactivity Descriptors for this compound

DescriptorPredicted Value/RegionImplication for Reactivity
HOMO EnergyHighGood nucleophile (electron donor) at the amine
LUMO EnergyLowSusceptible to nucleophilic attack at the double bond
MEP (Negative)Amine groupSite for electrophilic attack
MEP (Positive)Ammonium (B1175870) protonSite for deprotonation

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of this compound are crucial for its interactions.

Conformational Analysis: The cyclopentene (B43876) ring is not planar and can adopt various conformations, such as the "envelope" and "twist" forms. Computational methods can determine the relative energies of these conformers and the energy barriers between them. For instance, studies on cyclopentene-containing peptides have shown that the cyclopentene ring often adopts a flattened envelope conformation. royalsocietypublishing.org The orientation of the amino group relative to the ring would also be a key factor.

Molecular Dynamics (MD) Simulations: MD simulations could model the behavior of the molecule over time in different environments, such as in aqueous solution. These simulations provide insights into the dynamic fluctuations of the molecule's structure and its interactions with solvent molecules. This is particularly relevant for understanding how the hydrochloride salt behaves in solution. While specific MD studies on this compound are lacking, simulations on similar systems like cyclopentane (B165970) have been used to understand combustion chemistry. researchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

SAR and SPR models are statistical tools used to correlate a molecule's structure with its biological activity or physical properties. If a set of this compound derivatives with known activities were available, a QSAR model could be developed.

The process would involve:

Descriptor Calculation: Calculating a large number of molecular descriptors (e.g., steric, electronic, topological) for each derivative.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning to build a mathematical model that relates the descriptors to the observed activity. researchgate.net

Validation: Testing the model's predictive power on a separate set of compounds.

Such models are invaluable in medicinal chemistry for prioritizing which new derivatives to synthesize and test. nih.govyoutube.com For example, QSAR models have been successfully used to predict the antioxidant activity of amine compounds and the thermodynamic properties of amines for CO2 capture. researchgate.netresearchgate.net

Molecular Docking Studies and Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is crucial for understanding potential biological targets and designing new drugs.

If a biological target for this compound or its derivatives were identified, molecular docking could:

Predict the binding mode and affinity of the molecule within the protein's active site.

Identify key interactions, such as hydrogen bonds between the amino group and amino acid residues, or hydrophobic interactions involving the cyclopentene ring. nih.gov

Studies on cyclopentene-based compounds have utilized molecular docking to investigate their interactions with protein kinases, highlighting their therapeutic potential. royalsocietypublishing.org The amine group in this compound makes it a candidate for forming crucial hydrogen bonds with biological targets.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the mechanism. For reactions involving this compound, such as its use in the synthesis of more complex molecules, computational analysis could:

Identify Intermediates and Transition States: Map the potential energy surface of the reaction to locate all intermediates and the transition states that connect them.

Calculate Activation Energies: Determine the energy barriers for each step of the reaction, which allows for the prediction of reaction rates and the identification of the rate-determining step.

For example, computational studies have been used to corroborate the mechanism of cyclopentene synthesis via cycloaddition reactions and to elucidate the complex pathways of imine formation from less reactive amines. nih.govscirp.org A detailed computational study on the synthesis of pyrrolidinedione derivatives included the analysis of Michael addition, rearrangement, and cyclization steps, calculating the energy barriers for each. rsc.org

Advanced Analytical Techniques for the Characterization and Research of 1 Amino 3 Cyclopentene Hydrochloride and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This accuracy allows for the determination of a molecule's elemental composition, a critical step in confirming the identity of a newly synthesized product. In the context of 1-Amino-3-cyclopentene hydrochloride derivatives, HRMS is used to verify the successful incorporation of various functionalities.

The technique operates by ionizing the sample and measuring the mass of the resulting ions with very high precision, typically to within a few parts per million (ppm). This allows chemists to distinguish between compounds that have the same nominal mass but different elemental formulas. For example, when 1-Amino-3-cyclopentene is used as a starting material in a reaction, HRMS can confirm the mass of the resulting product, verifying that the intended chemical transformation has occurred. Research on related cyclopentene (B43876) structures demonstrates the power of HRMS in confirming product identity by comparing the experimentally found mass with the theoretically calculated mass for the expected molecular formula. rsc.orgchemrxiv.org

Table 1: Illustrative HRMS Data for Cyclopentene Derivatives

Compound Name Molecular Formula Calculated Mass [M+H]⁺ (Da) Found Mass [M+H]⁺ (Da) Reference
Methyl cyclopent-3-enecarboxylate C₇H₁₀O₂ 127.1532 127.1556 rsc.org
iso-Propyl cyclopent-3-enecarboxylate C₉H₁₄O₂ 155.1957 155.2060 rsc.org

This table illustrates the application of HRMS to related cyclopentene structures, showcasing the high accuracy of the technique.

X-Ray Crystallography for Absolute Configuration and Supramolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a precise map of electron density, from which the positions of all atoms (except hydrogen, which is often difficult to locate) can be determined.

For chiral molecules like this compound, X-ray crystallography can determine the absolute configuration (the specific R or S arrangement at the chiral center) if a heavy atom is present or by using specialized techniques. This is essential for stereospecific synthesis and for understanding the biological activity of its derivatives.

Furthermore, this technique provides invaluable insight into supramolecular interactions. In the crystal lattice of this compound, X-ray crystallography would reveal the hydrogen bonding network between the ammonium (B1175870) cation (–NH₃⁺) and the chloride anion (Cl⁻), as well as other intermolecular forces that dictate how the molecules pack together in the solid state.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Since 1-Amino-3-cyclopentene is a chiral compound, its synthesis often produces a racemic mixture (an equal mixture of both enantiomers). Chiral High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating these enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a sample. humanjournals.comresearchgate.netnih.gov

The separation is achieved using a chiral stationary phase (CSP), which is a column packing material that is itself chiral. researchgate.net The enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. researchgate.net This difference in interaction strength causes one enantiomer to travel through the column more slowly than the other, resulting in their separation.

Common CSPs used for the separation of amines and related compounds include:

Polysaccharide-based CSPs : Derivatives of cellulose (B213188) or amylose (B160209) are widely used and are effective for a broad range of compounds. researchgate.netresearchgate.net

Pirkle-type CSPs : These are based on smaller chiral molecules that interact with analytes through mechanisms like π-π stacking, hydrogen bonding, and dipole-dipole interactions. humanjournals.com

Crown Ether-based CSPs : These are particularly effective for the separation of primary amines, as the protonated amino group can complex within the chiral crown ether cavity.

The development of a chiral HPLC method is crucial for monitoring the success of an asymmetric synthesis or a chiral resolution process. nih.gov

Table 3: Common Types of Chiral Stationary Phases (CSPs) for Amine Separation

CSP Type Principle of Separation Typical Analytes Reference
Polysaccharide Derivatives Formation of inclusion complexes; attractive interactions (H-bonding, dipole-dipole). Broad range of racemates, including amines. researchgate.netresearchgate.net
Pirkle or Brush-Type π-π interactions, hydrogen bonding, steric repulsion. Aromatic compounds, amides, alcohols, amines. humanjournals.com
Ligand Exchange Formation of diastereomeric metal complexes. Amino acids and their derivatives. humanjournals.com
Macrocyclic Glycopeptide Inclusion complexation, ionic and hydrogen bonding. Non-derivatized amino acids and other polar compounds. researchgate.net

Spectroscopic Methods (IR, UV-Vis) for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques that provide rapid information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy : IR spectroscopy measures the vibration of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, the IR spectrum would be expected to show:

N-H stretching vibrations for the ammonium salt (–NH₃⁺) in the range of 3100-3300 cm⁻¹.

C=C stretching for the alkene bond around 1640-1680 cm⁻¹.

C-H stretching for the alkene protons just above 3000 cm⁻¹ and for the alkane protons just below 3000 cm⁻¹.

N-H bending vibrations around 1500-1600 cm⁻¹. This allows for quick confirmation of the presence of the key amine and alkene groups. mu-varna.bgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique probes the electronic transitions within a molecule. nih.gov For this compound, the isolated carbon-carbon double bond would result in a weak absorption in the far UV region (typically below 200 nm). The primary amino group itself does not absorb significantly in the standard UV-Vis range (200-800 nm). The technique becomes more informative for derivatives where the aminocyclopentene moiety is conjugated with an aromatic ring or another chromophore, which would shift the absorption to a longer, more easily measurable wavelength. mu-varna.bg

Table 4: Expected IR Absorption Frequencies for this compound

Functional Group Bond Type Expected Frequency Range (cm⁻¹)
Ammonium N-H stretch 3100 - 3300
Ammonium N-H bend 1500 - 1600
Alkene C=C stretch 1640 - 1680
Alkene =C-H stretch 3010 - 3095

Advanced hyphenated techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, providing a two-dimensional analysis that is more powerful than either technique alone.

Gas Chromatography-Mass Spectrometry (GC-MS) : In GC-MS, volatile components of a mixture are separated in a gas chromatograph and then directly analyzed by a mass spectrometer. While the hydrochloride salt of 1-Amino-3-cyclopentene is non-volatile, its free-base form or, more commonly, a derivatized version (e.g., an acetylated amine) can be analyzed by GC-MS. This is useful for analyzing reaction mixtures for byproducts or assessing the purity of the free amine.

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is an extremely versatile and widely used technique in modern chemical and pharmaceutical analysis. nih.gov It couples the separation of compounds by HPLC (including chiral HPLC) with the sensitive and selective detection by mass spectrometry. nih.gov This is particularly advantageous for analyzing derivatives of this compound, as it can handle a wide range of polarities and molecular weights without the need for derivatization. LC-MS allows for the simultaneous confirmation of a product's retention time and its molecular weight, providing a high degree of confidence in its identification, even in complex mixtures like crude reaction products or biological samples. nih.govcsic.es The use of tandem mass spectrometry (LC-MS/MS) can further provide structural information through controlled fragmentation of the parent ion. unito.it

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies

The development of efficient and stereoselective synthetic methods is paramount for accessing novel derivatives of 1-Amino-3-cyclopentene hydrochloride for further investigation. Future research is likely to focus on several key areas:

Asymmetric Catalysis: Achieving high enantioselectivity is crucial for producing chiral molecules with specific biological functions. Recent advancements in the synthesis of related aminocyclopentane cores have utilized cooperative catalysis, combining chiral secondary amines and palladium complexes to create amino acid derivatives with chiral quaternary carbon centers. acs.org Similar strategies, such as asymmetric cycloaddition reactions using chiral inducers, are being explored to construct the chiral centers of aminocyclopentanol intermediates with high optical purity. google.comgoogle.com

Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to building molecular complexity in a single step, aligning with the principles of atom economy and efficiency. A novel Ugi-type four-center-three-component reaction has been shown to produce tetrasubstituted cyclopentene (B43876) structures with excellent stereoselectivity. nih.gov Applying such MCR strategies to this compound could rapidly generate diverse libraries of complex derivatives.

Enzymatic and Biocatalytic Methods: The use of enzymes, such as lipases, for chiral resolution offers a green and highly selective alternative to traditional chemical methods. google.com Future methodologies may increasingly incorporate biocatalysis for the stereoselective synthesis of this compound and its analogues.

Orthogonal Protection Strategies: The synthesis of cyclopentenones with orthogonally protected amino groups allows for the selective modification of different positions on the cyclopentane (B165970) core. nih.gov This approach is instrumental in the total synthesis of complex natural products and could be adapted to create sophisticated derivatives of this compound. nih.gov

Synthetic Strategy Description Potential Advantage Reference
Asymmetric CatalysisUse of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.High optical purity of the final product. acs.orggoogle.comgoogle.com
Multicomponent ReactionsCombining three or more reactants in a single pot to form a complex product.Increased efficiency, atom economy, and rapid library generation. nih.gov
Enzymatic ResolutionUtilizing enzymes to separate enantiomers from a racemic mixture.High selectivity, mild reaction conditions, environmentally friendly. google.com
Orthogonal ProtectionEmploying protecting groups that can be removed under different conditions.Allows for selective functionalization of a multifunctional molecule. nih.gov

Exploration of New Biological Activities

The aminocyclopentane framework is a common feature in natural products exhibiting potent biological effects, including antitumoral and antimicrobial properties. nih.gov While the specific bioactivity of this compound is not extensively documented, its structural analogues provide a strong rationale for exploring its potential in several therapeutic areas.

Antimicrobial Agents: Derivatives of cyclopentene isolated from marine fungi have demonstrated significant antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus. lih.lu Furthermore, synthetic cyclopentane-based analogues of muraymycin have been developed to target the bacterial enzyme MraY, showing inhibitory effects and antibacterial action against S. aureus. nih.gov This suggests that derivatives of this compound could be promising candidates for new antibiotics.

Anticancer and Cytostatic Activity: Many natural products with an aminocyclopentane core are known for their antitumoral properties. nih.gov Related cyclopentenediones have also been reported to possess cytostatic and anti-inflammatory activities. researchgate.net Future research could involve synthesizing a library of this compound derivatives for screening against various cancer cell lines.

Enzyme Inhibition: The constrained conformation of the cyclopentene ring can be exploited to design potent and selective enzyme inhibitors. For example, cyclopentane-based analogs have been designed to inhibit the bacterial cell wall biosynthesis enzyme MraY. nih.gov The amino functionality of this compound provides a key interaction point that could be tailored to target the active sites of various enzymes implicated in disease.

Neurological Activity: Small carbocyclic molecules can interact with receptors in the central nervous system. For instance, certain aminocyclopropane derivatives are potent ligands for the NMDA receptor. unl.pt The structural similarity suggests that derivatives of this compound could be explored for their potential effects on neurological targets.

Potential Biological Activity Rationale Based on Related Compounds References
AntimicrobialMarine-derived cyclopentene derivatives and synthetic cyclopentane analogs show activity against various bacteria. lih.lunih.gov
Anticancer / CytostaticThe aminocyclopentane core is present in many antitumoral natural products; related cyclopentenediones are cytostatic. nih.govresearchgate.net
Enzyme InhibitionCyclopentane structures have been successfully used to create inhibitors for bacterial enzymes like MraY. nih.gov
Neurological ActivityConstrained amino-cycloalkanes can act as ligands for CNS receptors like the NMDA receptor. unl.pt

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The application of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. nih.govnih.gov For a scaffold like this compound, AI/ML can be a powerful engine for innovation.

Future research can leverage AI to:

Design Novel Derivatives: Generative AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can design novel molecules based on the this compound scaffold. nih.govmdpi.com These models can generate structures with optimized properties for a specific biological target. researchgate.net

Predict Biological Activity and Properties: ML algorithms can be trained on existing chemical and biological data to predict the activity of new derivatives against specific targets. mdpi.com This allows for the rapid virtual screening of vast chemical libraries, prioritizing the most promising compounds for synthesis and testing. researchgate.net

ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of virtual compounds. mdpi.com This early-stage assessment helps to identify and eliminate candidates with unfavorable properties, reducing the high attrition rates in later stages of drug development.

Target Identification: AI can analyze large biological datasets (genomics, proteomics) to identify and validate novel therapeutic targets for which derivatives of this compound could be effective. nih.gov

By integrating AI/ML, researchers can navigate the vast chemical space of possible derivatives more efficiently, accelerating the journey from a simple building block to a potential drug candidate. drughunter.com

Sustainable and Green Synthesis Initiatives

In line with the growing emphasis on environmental responsibility in the chemical industry, future research on this compound will increasingly incorporate the principles of green chemistry.

Atom Economy: The use of multicomponent reactions nih.gov and cycloaddition reactions google.comgoogle.com are inherently more atom-economical than many traditional multi-step linear syntheses. Future work will likely focus on optimizing these reactions to minimize waste.

Use of Catalysis: Shifting from stoichiometric reagents to catalytic methods (including biocatalysis) reduces waste and energy consumption. google.com Research into novel, highly efficient catalysts for the synthesis and modification of this compound will be a key area.

Renewable Feedstocks: Green chemistry encourages the use of starting materials derived from renewable resources. rsc.orgnih.gov Future initiatives could explore pathways to synthesize the cyclopentene core from bio-based feedstocks.

Energy Efficiency: Methodologies that operate at room temperature or use energy sources like microwaves can significantly reduce the energy footprint of chemical synthesis. nih.gov

Green Metrics: The systematic evaluation of synthetic routes using tools like the CHEM21 green metrics toolkit will become standard practice to quantify the environmental impact and guide the development of more sustainable processes. rsc.org

Development of Advanced Functional Materials

Beyond its biomedical applications, the unique chemical structure of this compound makes it an intriguing candidate for the development of advanced functional materials. The presence of both a primary amine and a polymerizable double bond in a cyclic structure opens up possibilities in materials science.

Monomers for Functional Polymers: The cyclopentene moiety can undergo ring-opening metathesis polymerization (ROMP) or other polymerization reactions to create novel polymers. The pendant amino group can impart specific functionalities to the polymer backbone, such as pH-responsiveness, sites for cross-linking, or the ability to chelate metal ions.

Organic Electronics: Amines and their derivatives are used in the development of organic electronic materials. Some suppliers categorize this compound for potential use in organic electronics and photonics, including as electron donor or non-fullerene acceptor materials. watson-int.com This suggests its potential as a building block for synthesizing materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors.

Surface Modification: The primary amine group can be used to graft the molecule onto surfaces (e.g., silica, gold nanoparticles), altering their chemical properties. This could be used to create specialized coatings, chromatographic stationary phases, or functionalized nanomaterials.

Future research in this area will involve exploring the polymerization behavior of this compound and its derivatives, characterizing the physical and chemical properties of the resulting materials, and evaluating their performance in various material applications.

Q & A

Q. What are the key physicochemical properties of 1-Amino-3-cyclopentene hydrochloride that influence its handling and storage in laboratory settings?

Answer: The compound (CAS 91469-55-5, C₅H₁₀ClN) has a melting point of 16.2°C and a boiling point of 105.4°C at 760 mmHg, with a vapor pressure of 29.6 mmHg at 25°C . These properties necessitate storage in a cool, dry environment (<4°C) to prevent degradation. Its hygroscopic nature (common to hydrochloride salts) requires airtight containers and desiccants to avoid moisture absorption. Handling should prioritize fume hood use due to potential vapor release at room temperature. Safety protocols, including PPE (gloves, lab coats), are critical to prevent skin/eye contact .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their critical steps?

Answer: A validated method involves the ring-opening reaction of 2-azabicyclo[2.2.1]hept-5-ene-3-one using thionyl chloride (SOCl₂) in dichloromethane, followed by reduction in aqueous conditions . Critical steps include:

  • Esterification and ring-opening : SOCl₂ acts as both a catalyst and dehydrating agent. Temperature control (<0°C) prevents side reactions.
  • Reduction : Sodium borohydride (NaBH₄) or similar agents reduce intermediates. pH monitoring (target: 7–8) ensures optimal yield.
  • Purification : Recrystallization from ethanol/water mixtures removes unreacted reagents .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : Confirms amine proton resonance (δ 1.5–2.5 ppm) and cyclopentene ring structure (δ 5.5–6.0 ppm for vinyl protons) .
  • FT-IR : Amine N-H stretches (3300–3500 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) validate functional groups.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 119.59 (M⁺) aligns with the molecular formula .
  • XRD : Crystallinity analysis ensures purity, particularly for salt forms .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield and purity in the synthesis of this compound using thionyl chloride-mediated reactions?

Answer:

  • Temperature Control : Maintain SOCl₂ addition at –10°C to minimize side reactions (e.g., over-chlorination).
  • Stoichiometry : A 1:1.2 molar ratio of starting material to SOCl₂ balances reactivity and byproduct formation .
  • Solvent Selection : Dichloromethane enhances solubility of intermediates; switch to ethanol during reduction to stabilize the hydrochloride salt.
  • Post-reduction Neutralization : Adjust pH to 6–7 using NaOH to precipitate the product while avoiding decomposition. Yield improvements (≥75%) are achievable with iterative recrystallization .

Q. What analytical strategies should be employed to resolve discrepancies in NMR data when confirming the structure of this compound derivatives?

Answer:

  • Variable Temperature (VT) NMR : Resolves signal splitting caused by dynamic processes (e.g., amine proton exchange) .
  • COSY/HSQC : Correlates proton-proton and proton-carbon couplings to assign cyclopentene ring protons unambiguously.
  • Deuterium Exchange : Addition of D₂O identifies exchangeable protons (e.g., NH₃⁺), distinguishing them from vinyl or alkyl protons .
  • Comparative Analysis : Cross-reference with computational simulations (DFT) for predicted chemical shifts .

Q. What mechanistic considerations are critical when investigating the ring-opening reactions of 2-azabicyclo[2.2.1]hept-5-ene-3-one derivatives to form this compound?

Answer:

  • Electrophilic Activation : SOCl₂ generates a reactive acyl chloride intermediate, facilitating nucleophilic attack by water during hydrolysis.
  • Stereoelectronic Effects : The bicyclic strain in the starting material drives ring-opening; chair vs. boat transition states influence regioselectivity.
  • Acid-Base Dynamics : Protonation of the amine group post-ring-opening stabilizes the hydrochloride salt. Kinetic studies (e.g., monitoring by HPLC) can identify rate-determining steps .

Methodological Notes

  • Data Contradiction Analysis : Use principal component analysis (PCA) on spectroscopic datasets to isolate outliers caused by impurities or instrument error .
  • Safety Compliance : Align waste disposal with EPA guidelines for chlorinated organics; neutralize acidic residues before disposal .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.